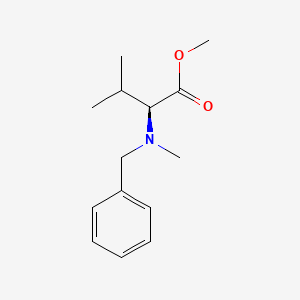

N-Benzyl-N-methyl-L-valine methyl ester

Description

N-Benzyl-N-methyl-L-valine methyl ester is a modified amino acid derivative featuring a benzyl group and a methyl group on the nitrogen atom of L-valine, along with a methyl ester at the carboxyl terminus. Key characteristics of such compounds include:

- Molecular Formula: Likely C₁₄H₂₁NO₂ (inferred from N-Benzyl-D-valine methyl ester HCl, C₁₃H₂₀ClNO₂) .

- Functional Groups: Benzyl (N-substituent), methyl (N-methylation), and methyl ester (C-terminal).

- Applications: Similar compounds are used in peptide synthesis, drug conjugates, and as intermediates in pharmaceuticals .

Properties

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYNQKIGJUQCNQ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-L-valine methyl ester typically involves the esterification of N-Benzyl-N-methyl-L-valine. One common method is the reaction of N-Benzyl-N-methyl-L-valine with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-methyl-L-valine methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-N-methyl-L-valine methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-L-valine methyl ester involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Nitrogen Atom

The nature of the N-substituent significantly impacts physical properties and reactivity:

Key Observations :

Ester Group Modifications

The ester group influences solubility and metabolic stability:

Key Observations :

- Methyl esters are common for improving lipophilicity in prodrugs.

- Hydrochloride salts (e.g., methyl L-valinate HCl) enhance aqueous solubility .

NMR and IR Data:

- N-(3-Acetoxy-2,6,7-trimethoxyphenanthr-9-ylcarbonyl)-L-valine methyl ester (7) :

- N-Benzoyl-D-valine methyl ester (5) :

- ¹H-NMR : Data consistent with benzoyl and methyl ester groups .

Q & A

Q. What are the recommended methods for synthesizing N-Benzyl-N-methyl-L-valine methyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling protected valine derivatives with benzyl and methyl groups. For example, N-Cbz-protected valine methyl ester (mp: 54–56°C, [α]D = +22.3° in chloroform) can be synthesized via carbodiimide-mediated coupling . To optimize efficiency, use the Taguchi experimental design to systematically evaluate parameters like catalyst concentration, temperature, and molar ratios. For esterification, catalyst concentration (e.g., 1.5 wt% NaOH) and reaction temperature (60°C) are critical factors for maximizing yield .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1H/13C NMR to verify benzyl and methyl group integration). Mass spectrometry (MS) with electron ionization can validate molecular weight (e.g., NIST reference spectra for analogous esters ). Polarimetry ([α]D values) ensures enantiomeric purity, as seen in N-Cbz-L-valine methyl ester (+22.3° in chloroform) . High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities.

Q. What are the key considerations for handling and storing this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight containers at ≤20°C, away from oxidizers and moisture, to prevent hydrolysis or decomposition into hazardous byproducts (e.g., CO, NOx) . Use inert atmospheres (N2/Ar) during synthesis. Handle with nitrile gloves and safety goggles to avoid dermal/ocular exposure. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems, and what experimental approaches are used to study its binding kinetics?

- Methodological Answer : The compound may act as a substrate or inhibitor for enzymes like proteases. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Kinetic parameters (kcat, KM) can be derived from stopped-flow assays monitoring enzymatic activity under varying substrate concentrations . For example, structural analogs form stable enzyme complexes, suggesting competitive inhibition mechanisms .

Q. What strategies are effective in resolving contradictions between theoretical and experimental yields during synthesis?

- Methodological Answer : Discrepancies often arise from side reactions (e.g., ester hydrolysis or racemization). Use LC-MS to identify byproducts (e.g., free valine or benzyl alcohol derivatives) . Adjust reaction stoichiometry or employ scavengers (e.g., molecular sieves for water-sensitive steps). Statistical tools like ANOVA can isolate influential factors (e.g., catalyst type contributes 77.6% to yield variance in esterification) .

Q. How can enantiomeric purity of this compound be assessed and maintained during synthetic processes?

- Methodological Answer : Monitor optical rotation ([α]D) during synthesis; deviations indicate racemization. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers. For asymmetric synthesis, use chiral catalysts (e.g., BINOL-derived ligands) to enforce stereochemical control . Racemization kinetics can be studied via time-dependent polarimetry under varying pH/temperature .

Q. What advanced methodologies are recommended for analyzing solubility and formulation stability in different solvent systems?

- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For solubility, conduct shake-flask experiments with HPLC quantification across solvents (e.g., DMSO, ethanol). Stability in formulation matrices (e.g., lipid nanoparticles) is evaluated via accelerated stability testing (40°C/75% RH for 4 weeks) . Stock solutions in DMSO (10 mM) should be stored at -20°C to prevent ester degradation .

Q. How should researchers design experiments to investigate catalytic decomposition pathways under varying conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study thermal decomposition. For catalytic pathways, employ gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts under oxidative (O2) vs. inert (N2) atmospheres . Kinetic studies with Arrhenius plots (e.g., ln(k) vs. 1/T) quantify activation energy for decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.